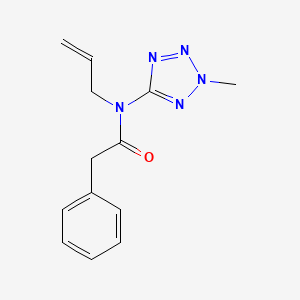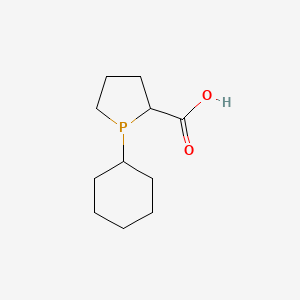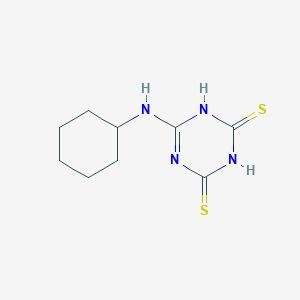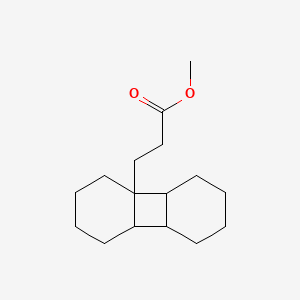![molecular formula C10H17NS B14519419 1-{2-[(Prop-2-yn-1-yl)sulfanyl]ethyl}piperidine CAS No. 62620-15-9](/img/structure/B14519419.png)
1-{2-[(Prop-2-yn-1-yl)sulfanyl]ethyl}piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2-[(Prop-2-yn-1-yl)sulfanyl]ethyl}piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a prop-2-yn-1-yl group attached to a sulfanyl ethyl chain, which is further connected to the piperidine ring. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities .
Preparation Methods
The synthesis of 1-{2-[(Prop-2-yn-1-yl)sulfanyl]ethyl}piperidine involves several steps. One common synthetic route includes the reaction of piperidine with 2-bromoethyl prop-2-yn-1-yl sulfide under basic conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
1-{2-[(Prop-2-yn-1-yl)sulfanyl]ethyl}piperidine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts like palladium on carbon.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydride, potassium carbonate), and catalysts (e.g., palladium on carbon, m-chloroperbenzoic acid). Major products formed from these reactions include sulfoxides, sulfones, alkenes, and substituted piperidines .
Scientific Research Applications
1-{2-[(Prop-2-yn-1-yl)sulfanyl]ethyl}piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives and other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Piperidine derivatives are known for their pharmacological activities, and this compound is investigated for its potential therapeutic applications.
Industry: It is used in the development of new materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 1-{2-[(Prop-2-yn-1-yl)sulfanyl]ethyl}piperidine involves its interaction with various molecular targets and pathways. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The piperidine ring can interact with receptors and ion channels, modulating their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
1-{2-[(Prop-2-yn-1-yl)sulfanyl]ethyl}piperidine can be compared with other piperidine derivatives such as:
1-(Prop-2-yn-1-yl)piperidine: Lacks the sulfanyl ethyl group, making it less reactive in certain chemical reactions.
2-(Prop-2-yn-1-yl)piperidine: The position of the prop-2-yn-1-yl group affects its reactivity and biological activity.
1-(2-Bromoethyl)piperidine: Contains a bromoethyl group instead of a sulfanyl ethyl group, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of the sulfanyl ethyl group and the piperidine ring, which imparts distinct chemical and biological properties .
Properties
CAS No. |
62620-15-9 |
|---|---|
Molecular Formula |
C10H17NS |
Molecular Weight |
183.32 g/mol |
IUPAC Name |
1-(2-prop-2-ynylsulfanylethyl)piperidine |
InChI |
InChI=1S/C10H17NS/c1-2-9-12-10-8-11-6-4-3-5-7-11/h1H,3-10H2 |
InChI Key |
JXPXEPRRTAOEIK-UHFFFAOYSA-N |
Canonical SMILES |
C#CCSCCN1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[1,1'-Biphenyl]-4-carboxylic acid, 4'-pentyl-, 4'-cyano[1,1'-biphenyl]-4-yl ester](/img/structure/B14519369.png)
![Tris[(3-methylcyclopentyl)methyl]alumane](/img/structure/B14519373.png)

![2-[(4-Methylphenyl)selanyl]ethyl selenocyanate](/img/structure/B14519382.png)
![Naphtho[2,3-b]furan-4,9-dione, 2-butyl-](/img/structure/B14519389.png)
![(E)-1-[4-(Bromomethyl)phenyl]-N-(4-methylphenyl)methanimine](/img/structure/B14519391.png)

![2-Butoxyethyl 2-[(2,6-dichloropyridin-3-YL)oxy]propanoate](/img/structure/B14519403.png)
